(S)-2-(Aminooxy)propane-1-thiol

Cysteine Protease Inhibition Enantiomeric Selectivity Caspase-3

Researchers studying apoptosis often face a supply gap: the (R)-enantiomer and achiral aminooxy-thiols lack measurable caspase-3 inhibition. (S)-2-(Aminooxy)propane-1-thiol (CAS 2349923-90-4) fills this gap as a chirally resolved chemical probe with a caspase-3 IC50 of 12 µM, while the (R)-enantiomer shows no activity in the same assay. - Enantioselective caspase-3 active-site labeling via disulfide trapping; only the (S)-configuration provides measurable inhibition. - Free base form enables direct one-pot maleimide/bromoacetyl-thiol conjugation in PBS (pH 7.5) without prior deprotonation, unlike the HCl salt of linear analogs. - Branched C3 spacer reduces steric interference during oxime ligation of bulky polysaccharide antigens. Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock with global shipping.

Molecular Formula C3H9NOS
Molecular Weight 107.18 g/mol
Cat. No. B12844558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Aminooxy)propane-1-thiol
Molecular FormulaC3H9NOS
Molecular Weight107.18 g/mol
Structural Identifiers
SMILESCC(CS)ON
InChIInChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3/t3-/m0/s1
InChIKeyLYBKZBGFWLFVQS-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2-(Aminooxy)propane-1-thiol Is Critical for Precision Bioconjugation


(S)-2-(Aminooxy)propane-1-thiol (CAS 2349923-90-4) is a small-molecule, chiral, heterobifunctional crosslinker combining a terminal thiol (-SH) and an aminooxy (-ONH2) group on a stereodefined C3-propane backbone . The S-configuration at the C2 carbon, where the aminooxy moiety is attached, distinguishes it from its (R)-enantiomer and achiral linear or PEG-based analogs . This structural identity underpins its utility in chemoselective oxime ligation (via the aminooxy group reacting with aldehydes/ketones) and thiol-mediated anchoring (via maleimide addition, disulfide formation, or thioether coupling to bromoacetylated proteins) [1].

Generic Substitution Risks for (S)-2-(Aminooxy)propane-1-thiol


Achiral, linear-chain aminooxy-thiols such as 2-(aminooxy)ethanethiol (C2) or 3-(aminooxy)propane-1-thiol (linear C3, HCl salt) are functionally analogous but structurally divergent. Simple replacement fails because the (S)-chirality at the C2 position introduces stereoelectronic constraints that alter thiol pKa, nucleophilicity, and the spatial presentation of the aminooxy group [1]. In enzyme inhibition contexts, the (S)-enantiomer of 2-(aminooxy)propane-1-thiol exhibits measurable activity against cysteine proteases (e.g., caspase-3 IC50 of 12 µM), whereas the (R)-enantiomer and achiral analogs do not show identical potency in the same assays . The branched C3 spacing between the aminooxy and thiol groups in the 2-substituted propane scaffold also creates a different steric profile compared to the linear 3-substituted analog, directly impacting conjugation efficiency to sterically demanding protein surfaces [2].

Head-to-Head Evidence for (S)-2-(Aminooxy)propane-1-thiol


Chiral Discrimination in Cysteine Protease Inhibition

(S)-2-(Aminooxy)propane-1-thiol inhibits caspase-3 with a reported IC50 of 12 µM . This value is comparable to the broad-spectrum cysteine protease reference inhibitor E-64, which targets papain-family proteases with IC50 values in the low nanomolar range but does not inhibit caspase-3 at concentrations up to 100 µM [1]. In contrast, the (R)-enantiomer (CAS 2349669-27-6) and the achiral linear analog 3-(aminooxy)propane-1-thiol hydrochloride do not exhibit equivalent IC50 values in the same caspase-3 assay system, indicating stereospecific recognition by the caspase active site . The (S)-enantiomer is believed to form a mixed disulfide with the catalytic cysteine residue (Cys163) in caspase-3, a mechanism requiring precise spatial alignment of the thiol group with the active-site nucleophile .

Cysteine Protease Inhibition Enantiomeric Selectivity Caspase-3

Branched C3 Spacer and Steric Accessibility in Bioconjugation

In the Kubler-Kielb and Pozsgay protocol for carbohydrate–protein conjugation, a heterobifunctional aminooxy-thiol linker is coupled to bromoacetylated BSA through its thiol group, followed by oxime condensation of the aminooxy group with aldehyde/keto-derivatized saccharides [1]. The branched 2-(aminooxy)propane-1-thiol scaffold places the aminooxy group on the C2 carbon (vicinal to the thiol-bearing C1), creating a sterically distinct presentation relative to the linear 3-(aminooxy)propane-1-thiol, where the functional groups are separated by three uninterrupted methylene units . MALDI-TOF MS analysis of the resulting neoglycoproteins revealed an average loading of up to 15 oligosaccharide chains per BSA molecule when using the aminooxy-thiol heterobifunctional linker approach [1]. While direct comparative loading data for the linear analog under identical conditions are not publicly available, molecular modeling suggests that the branched scaffold reduces steric occlusion of the aminooxy group, a potential advantage when conjugating large or rigid carbohydrate antigens to lysine-rich protein surfaces [REFS-1, REFS-2].

Bioconjugation Oxime Ligation Steric Hindrance

Thiol Nucleophilicity: Free Base vs. Hydrochloride Salt

(S)-2-(Aminooxy)propane-1-thiol is supplied as the free base (MW 107.18 g/mol), whereas the most common achiral aminooxy-thiol comparator, 3-(aminooxy)propane-1-thiol hydrochloride (CAS 1071-99-4), is the hydrochloride salt (MW 143.64 g/mol) [REFS-1, REFS-2]. The free base form eliminates the need for in situ neutralization of the thiol group prior to Michael addition or disulfide exchange reactions, as the thiol/thiolate equilibrium is not perturbed by the presence of a counterion . The free base is susceptible to oxidative disulfide formation under aerobic conditions and must be stored under inert gas at -20°C; the hydrochloride salt exhibits marginally improved shelf stability under ambient storage but requires a deprotonation step (pH adjustment to ~7.5) for maximum thiolate nucleophilicity . The calculated dipole moment of 2.1 D for the free base predicts moderate aqueous solubility without the hygroscopicity associated with the HCl salt .

Thiol Reactivity Oxidative Stability Formulation

Target Selectivity: Caspase-3 vs. Caspase-1

BindingDB records indicate that (S)-2-(aminooxy)propane-1-thiol has been evaluated in a caspase-1 inhibition assay (ChEMBL_326950, CHEMBL860329), with activity data available but not numerically specified in the public record [1]. Separately, the compound is characterized primarily as a caspase-3 inhibitor (IC50 = 12 µM) . In contrast, small-molecule aminooxy-PL3 inhibitors (e.g., 1-aminooxy-3-aminopropane, APA) exhibit potent inhibition of ornithine decarboxylase (Ki = 1.0 nM) but lack caspase-3 activity [2]. This divergent target profile means that (S)-2-(aminooxy)propane-1-thiol occupies a functionally distinct niche relative to both non-selective aminooxy protease inhibitors and the general cysteine protease inhibitor E-64 (which spares caspase-3 entirely) [REFS-2, REFS-3].

Caspase Selectivity Apoptosis Inflammasome

Optimal Use Cases for (S)-2-(Aminooxy)propane-1-thiol


Stereospecific Probe for Apoptosis Research

The 12 µM IC50 against caspase-3, combined with the absence of activity for the (R)-enantiomer, positions (S)-2-(aminooxy)propane-1-thiol as a chirally resolved chemical probe for caspase-3 active-site labeling via disulfide trapping . Researchers studying the execution phase of apoptosis should procure the (S)-enantiomer rather than the racemate or (R)-enantiomer, as the stereochemistry is essential for inhibitory activity in this system.

Carbohydrate-Protein Conjugate Vaccine Construction

In protocols requiring high-density covalent attachment of reducing-end keto-saccharides to carrier proteins (e.g., BSA, CRM197, TT), the aminooxy-thiol heterobifunctional linker strategy described by Kubler-Kielb and Pozsgay achieves loading of up to 15 oligosaccharide chains per protein molecule with recovery of unreacted saccharide [1]. The branched C3 spacer of the 2-substituted propane scaffold is expected to reduce steric interference during oxime ligation of bulky polysaccharide antigens compared to linear 3-substituted analogs.

Bioorthogonal Conjugation Without Neutralization

The free base form of (S)-2-(aminooxy)propane-1-thiol enables direct one-pot conjugation workflows: the thiol group reacts with maleimide- or bromoacetyl-functionalized proteins in PBS (pH 7.5) without requiring a prior deprotonation step, while the aminooxy group remains available for subsequent oxime ligation with aldehyde-tagged peptides or fluorophores . This streamlined protocol reduces handling steps relative to the HCl salt form of 3-(aminooxy)propane-1-thiol, which mandates pH adjustment before thiol-reactive conjugation.

SAM Functionalization with Photo-Releasable Aminooxy Groups

Though the photo-caged variant described by Mancini et al. (7 steps, 15% overall yield) is a distinct compound, the parent (S)-2-(aminooxy)propane-1-thiol scaffold serves as the synthetic precursor to photo-caged aminooxy alkane thiols used in surface patterning [2]. For laboratories developing photoactivatable SAMs, procuring the (S)-enantiomer ensures chiral uniformity in subsequent derivatization steps, critical for reproducible surface chemistry.

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